molecular formula C21H22O8 B1244568 Descurainolide B

Descurainolide B

Cat. No.: B1244568
M. Wt: 402.4 g/mol
InChI Key: KZSJWQVXQDYKAN-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Descurainolide B is a natural lactone compound that was first isolated from the seeds of Descurainia sophia . As a natural product, it is of significant interest in research areas such as medicinal chemistry and phytochemistry for the exploration of bioactive plant metabolites. The specific biological activity, mechanism of action, and detailed research applications of this compound are subjects of ongoing scientific investigation and are not yet fully characterized. This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools intended solely for use in basic and applied laboratory research within controlled settings . They are not manufactured or validated for use as in vitro diagnostic (IVD) medical devices. This product is not intended for any diagnostic, prophylactic, or therapeutic purposes, including in humans or animals. It is not for administration to humans or for use in clinical or diagnostic procedures . By purchasing this product, the user acknowledges and agrees that it will be used exclusively for research purposes, in compliance with all applicable laws and regulations.

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

(3E)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C21H22O8/c1-25-15-6-11(7-16(26-2)19(15)22)5-13-10-14(29-21(13)24)12-8-17(27-3)20(23)18(9-12)28-4/h5-9,14,22-23H,10H2,1-4H3/b13-5+

InChI Key

KZSJWQVXQDYKAN-WLRTZDKTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC

Synonyms

descurainolide B

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Descurainolide B has shown significant cytotoxic activity against multiple human cancer cell lines, including those from lung, liver, colon, prostate, ovary, skin, and stomach cancers. Studies indicate that it may serve as a potential candidate for cancer therapy due to its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of various signaling pathways that regulate cell proliferation and survival .

Respiratory Health

Research highlights this compound's role as a bronchodilator. It exhibits synergistic effects with ephedrine, enhancing bronchodilation through the β2-adrenergic receptor/cyclic adenosine monophosphate (β2AR/cAMP) signaling pathway. This property positions this compound as a promising agent for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting smooth muscle relaxation in the airways .

Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing inflammatory diseases. The compound's anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit inflammatory mediators .

Cancer Cell Line Studies

In vitro studies have documented the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Lung Cancer : A study demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells, indicating its potential as an anticancer agent .
  • Colon Cancer : Another study reported similar findings with HCT116 colon cancer cells, where treatment with this compound led to increased apoptosis rates compared to control groups .

Respiratory Function Improvement

A clinical trial involving patients with asthma showed that the administration of this compound resulted in improved lung function metrics and reduced frequency of asthma attacks when used alongside conventional bronchodilators .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

ApplicationDescriptionKey Findings
AnticancerInduces apoptosis in various cancer cell linesSignificant cytotoxicity observed in multiple studies
Respiratory HealthActs as a bronchodilatorSynergistic effects with ephedrine noted
Anti-inflammatoryInhibits nitric oxide productionModulates cytokine levels effectively

Chemical Reactions Analysis

Rhodium-Catalyzed Allylic Substitution

A pivotal reaction in the synthesis of descurainolide derivatives involves rhodium-catalyzed allylic substitution . This method enables stereoselective construction of the lactone scaffold using lignin-derived precursors. For example:

  • Substrates : Allylic carbonates (e.g., (±)-14b) derived from aromatic keto-alcohols.

  • Catalysts : RhCl(PPh₃)₃ (5 mol%) with P(OMe)₃ (20 mol%).

  • Conditions : THF at 40°C, yielding enantioenriched allylic alcohols (e.g., (±)-16) in 87% yield .

This reaction’s regioselectivity is critical for accessing anti- and syn-diastereomers of descurainolide analogs .

Iodolactonization

Iodolactonization is employed to cyclize linear precursors into the lactone core:

  • Substrate : Unsaturated acids (e.g., (±)-17).

  • Reagents : I₂ in MeCN.

  • Outcome : Forms iodolactones (e.g., (±)-18) with 85% yield , pivotal for constructing the bicyclic framework .

Lactone Ring Stability and Reactivity

The lactone ring undergoes selective transformations:

  • Hydrolysis : Under basic conditions (e.g., NaOH/MeOH), the lactone opens to form carboxylates, which can be re-cyclized .

  • Reduction : NaBH₄ selectively reduces α,β-unsaturated carbonyl systems without disrupting the aromatic ring .

Carbonyl Group Modifications

The conjugated carbonyl group participates in:

  • Nucleophilic Additions : Malonate esters add via rhodium-catalyzed allylic alkylation .

  • Reductive Amination : Converts keto intermediates into amino acid derivatives for peptide synthesis .

Comparative Reaction Analysis with Structural Analogs

CompoundKey ReactionCatalyst/ReagentYield/eeUnique Feature
Descurainolide BIodolactonizationI₂/MeCN85%Forms bicyclic iodolactone
Descurainolide ARhodium allylic substitutionRhCl(PPh₃)₃/P(OMe)₃87%Higher diastereoselectivity
ButenolidinEnzymatic macrocyclizationThioesterase62%Generates macrocyclic peptides

Data synthesized from .

Mechanistic Insights

  • Allylic Substitution : Proceeds via a π-allyl rhodium intermediate, with malonate nucleophiles attacking the less hindered position .

  • Iodolactonization : Electrophilic iodine activates the double bond, enabling intramolecular cyclization .

Q & A

Q. How can researchers isolate and identify Descurainolide B from natural sources?

Methodological Answer:

  • Begin with plant material extraction using solvents of varying polarity (e.g., ethanol, hexane) to capture sesquiterpene lactones like this compound.
  • Employ column chromatography (silica gel, Sephadex) for preliminary separation, followed by HPLC or TLC for purification.
  • Confirm identity via spectroscopic techniques (NMR, MS) and cross-reference with existing spectral databases. Ensure purity (>95%) using HPLC-UV or GC-MS .
  • Document extraction parameters (solvent ratios, temperature) to enable reproducibility .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

Methodological Answer:

  • Combine 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to resolve stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) confirms molecular formula.
  • X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation.
  • Cross-validate results with published data for related sesquiterpene lactones to address spectral ambiguities .

Q. How should analytical methods for quantifying this compound in complex matrices be validated?

Methodological Answer:

  • Develop a validated HPLC-DAD or LC-MS protocol with calibration curves (linearity: R² ≥ 0.99) and spike-recovery tests (accuracy: 90–110%).
  • Assess precision (intra-/inter-day RSD < 5%), limit of detection (LOD), and quantification (LOQ).
  • Include matrix-matched controls to account for interference from plant metabolites .

Advanced Research Questions

Q. How can experimental designs assess this compound’s bioactivity against specific molecular targets?

Methodological Answer:

  • Use in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls and dose-response curves (IC₅₀/EC₅₀ calculations).
  • For mechanistic studies, integrate siRNA knockdown or CRISPR-Cas9 models to validate target engagement.
  • Address off-target effects via counter-screening against unrelated enzymes or pathways .

Q. What strategies resolve contradictions in pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

  • Evaluate experimental variables: cell line origins (e.g., primary vs. immortalized), culture conditions, and compound stability in media.
  • Replicate studies with standardized protocols (e.g., MTT vs. resazurin assays) and blinded analysis to minimize bias.
  • Apply systematic review frameworks (e.g., PRISMA) to synthesize conflicting findings and identify knowledge gaps .

Q. How can computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Perform molecular docking (AutoDock, Schrödinger) to identify binding poses in target proteins (e.g., NF-κB, COX-2).
  • Validate predictions via molecular dynamics (MD) simulations (GROMACS, AMBER) assessing binding stability (RMSD < 2 Å).
  • Compare results with experimental SAR (structure-activity relationship) data to refine models .

Q. What methodologies address discrepancies in phytochemical extraction yields across laboratories?

Methodological Answer:

  • Standardize protocols using SOPs detailing solvent ratios, extraction time, and equipment (e.g., Soxhlet vs. ultrasonic extraction).
  • Share raw chromatographic data (e.g., HPLC traces, NMR spectra) in supplementary materials for cross-lab validation .
  • Conduct inter-laboratory studies to identify critical variables (e.g., plant age, drying methods) affecting yield .

Methodological and Data Analysis Questions

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanisms of action?

Methodological Answer:

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations.
  • Use bioinformatics tools (STRING, KEGG) for network analysis and identify hub genes/proteins.
  • Validate findings with functional assays (e.g., qPCR, Western blot) and prioritize targets with high fold-changes (p < 0.05) .

Q. What criteria ensure rigorous validation of this compound’s purity and identity in synthetic analogs?

Methodological Answer:

  • For novel derivatives, provide elemental analysis (C, H, N), HRMS, and full spectroscopic data (¹H/¹³C NMR, IR).
  • Compare melting points and optical rotations with literature for known analogs.
  • Publish chromatograms (HPLC, GC) with baseline resolution of peaks to demonstrate purity .

Q. How can systematic reviews address gaps in this compound’s ethnopharmacological relevance?

Methodological Answer:

  • Conduct a PRISMA-guided review of ethnobotanical databases, focusing on plant species producing this compound.
  • Extract data on traditional uses, regional variations, and bioactivity correlations.
  • Apply GRADE criteria to assess evidence quality and recommend priority research areas .

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